molecular formula C6H10O2S B8749148 2-Ethylsulfanylmethyl-acrylic acid CAS No. 32687-42-6

2-Ethylsulfanylmethyl-acrylic acid

Cat. No.: B8749148
CAS No.: 32687-42-6
M. Wt: 146.21 g/mol
InChI Key: GROPMIBAQTVCMR-UHFFFAOYSA-N
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Description

2-Ethylsulfanylmethyl-acrylic acid is an acrylic acid derivative with a thioether (sulfanyl) group at the β-position of the carboxylic acid moiety. Its structure comprises a vinyl group (CH₂=C–) directly bonded to a carboxylic acid (–CO₂H) and an ethylsulfanylmethyl (–CH₂-S-CH₂CH₃) substituent.

Properties

CAS No.

32687-42-6

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)prop-2-enoic acid

InChI

InChI=1S/C6H10O2S/c1-3-9-4-5(2)6(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

GROPMIBAQTVCMR-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur Substituent Variations

a) Sulfonyl vs. Sulfanyl Groups

Key analogs include 2-((phenylsulfonyl)methyl)acrylic acid (12) and ethyl 2-((phenylsulfonyl)methyl)acrylate (3a) . Unlike 2-ethylsulfanylmethyl-acrylic acid, these compounds feature a sulfonyl (–SO₂–) group instead of a sulfanyl (–S–) substituent.

Compound Sulfur Group Electron Effects Reactivity Notes References
This compound –S– (thioether) Electron-donating Higher nucleophilicity; prone to oxidation
2-((Phenylsulfonyl)methyl)acrylic acid (12) –SO₂– Electron-withdrawing Stabilizes α,β-unsaturated system; enhances electrophilicity

The sulfonyl group increases the acidity of the α-hydrogen and enhances the electrophilicity of the acrylate system, making it more reactive in conjugate additions. In contrast, the sulfanyl group in this compound may confer greater lipophilicity and susceptibility to oxidation .

b) Substituent Chain Length and Aromaticity

Compounds like tert-butyl 2-((phenylsulfonyl)methyl)acrylate (3b) and ethyl 2-[(phenylsulfanyl)methyl]aminoacetate highlight the impact of aromatic vs. aliphatic substituents:

Compound Substituent Key Properties
This compound Ethyl (aliphatic) Lower steric hindrance; higher flexibility
3b Phenyl (aromatic) Increased steric bulk; π-π interactions
Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate Phenyl + amino group Enhanced basicity; salt formation (e.g., HCl adducts)

The phenyl group in analogs like 3b introduces steric and electronic effects that alter solubility and reactivity. Amino-functionalized derivatives (e.g., ) further diversify applications in peptide synthesis or metal coordination.

Functional Group Variations

a) Carboxylic Acid Derivatives

The ester ethyl 2-((phenylsulfonyl)methyl)acrylate (3a) and the amide N,N-dimethyl-2-((phenylsulfonyl)methyl)acrylamide demonstrate how functional groups influence stability and applications:

Compound Functional Group Key Reactivity
This compound –CO₂H Acid-catalyzed reactions; salt formation
Ethyl 2-((phenylsulfonyl)methyl)acrylate (3a) –CO₂Et Hydrolysis to acid; ester interchange
N,N-Dimethyl-2-((phenylsulfonyl)methyl)acrylamide –CONMe₂ Resistance to hydrolysis; bioactivity

The carboxylic acid group in this compound facilitates direct functionalization (e.g., amidation via EDC/HOBt coupling, as in ), whereas esters and amides are more stable under physiological conditions.

b) Nitrile Derivatives

2-((Phenylsulfonyl)methyl)acrylonitrile (3c) replaces the carboxylic acid with a nitrile (–CN) group, altering electronic and reactivity profiles:

Property This compound 3c
Electron-withdrawing effect Moderate (via –CO₂H) Strong (via –CN)
Reactivity Acid-base reactions; polymerization Nucleophilic additions (e.g., with amines)

The nitrile group in 3c enhances electrophilicity, making it a potent Michael acceptor, while the carboxylic acid in the target compound enables pH-dependent behavior.

Physicochemical Properties

a) Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Solubility Trends
This compound* ~162.2 Moderate in polar solvents
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid HCl 185.67 High (due to HCl salt)
Ethyl 2-((phenylsulfonyl)methyl)acrylate (3a) ~280.3 Low (hydrophobic aryl group)

*Calculated based on formula C₆H₁₀O₂S.

The ethylsulfanyl group likely improves solubility in organic solvents compared to phenylsulfonyl analogs. Hydrochloride salts (e.g., ) enhance aqueous solubility.

b) Spectroscopic Data

While direct data for this compound are unavailable, IR spectra of 3c (ν(C≡N) = 2228 cm⁻¹, ν(S=O) = 1310/1152 cm⁻¹) suggest that the target compound would exhibit ν(C=O) ~1700 cm⁻¹ and ν(C–S) ~700 cm⁻¹.

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